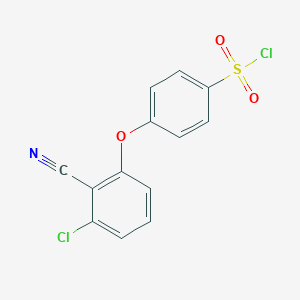

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide and related compounds often involves reactions between sulfonyl chlorides and other organic or inorganic components. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a typical approach to synthesizing complex sulfonamides which could be related to the synthesis of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride (K. Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of synthesized sulfonamides was determined using FTIR, NMR, and X-ray diffraction, providing detailed insights into the molecular geometry and electronic structure (K. Sarojini et al., 2012). These techniques are essential for analyzing the molecular structure of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride.

Chemical Reactions and Properties

Sulfonyl chlorides are reactive intermediates in organic synthesis, engaging in various chemical reactions. The reactivity and potential applications of sulfonyl chloride derivatives in synthesizing heterocyclic compounds and their reactions with different nucleophiles have been demonstrated, highlighting the versatility of these compounds in organic synthesis (Ahmed Jashari et al., 2007).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and thermal stability, are critical for their practical applications. These properties can be characterized through thermal analysis and other physical property measurements, providing essential information for material processing and application (J. A. Desai et al., 1996).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, stability, and interactions with various reagents, are key to their utility in chemical synthesis and applications. Studies on the preparation and reactions of sulfonamide derivatives reveal insights into their chemical behavior and potential as intermediates in organic synthesis (J. King et al., 1983).

Wissenschaftliche Forschungsanwendungen

Chlorination and Sulfonation in Organic Synthesis

The utility of sulfonyl chlorides, such as 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride, spans various domains in organic synthesis, notably in chlorination and sulfonation reactions. These compounds serve as pivotal reagents in introducing sulfonyl and chloro groups into organic molecules, facilitating the synthesis of a diverse range of chemical entities. For instance, the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) illustrates the broader category of sulfonyl chlorides' roles in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing their versatility and efficiency in organic transformations (Chachignon, Guyon, & Cahard, 2017). These reactions underscore the strategic importance of sulfonyl chlorides in enabling selective and efficient synthesis pathways for functionalized aromatic compounds, highlighting their critical role in the development of pharmaceuticals, agrochemicals, and material science applications.

Catalysis in Regioselective Chlorination

The role of sulfonyl chlorides extends into catalysis, particularly in enhancing regioselectivity during chlorination processes. The development of para-selective processes for the chlorination of phenols using sulphuryl chloride, with the aid of various sulphur-containing catalysts, exemplifies the application of sulfonyl chloride derivatives in achieving high regioselectivity in the synthesis of chlorinated phenols. This regioselectivity is crucial for the commercial production of various industrially significant chlorinated phenols, where precise control over the position of chlorine substitution is essential for the desired activity and properties of the final products (Smith & El‐Hiti, 2021). The ability to direct the chlorination selectively opens up pathways to synthesize compounds with specific functionalities required in pharmaceuticals, dyes, and agrochemicals, demonstrating the fundamental importance of sulfonyl chlorides in synthetic organic chemistry.

Environmental Impact and Remediation

Sulfonyl chlorides, by virtue of their chemical structure, also find relevance in environmental chemistry, particularly in the study and remediation of pollution. Compounds similar to 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride are involved in the formation and study of chlorinated organic pollutants, such as polychlorinated dibenzothiophenes (PCDTs). These studies are vital for understanding the environmental fate, toxicity, and remediation strategies for chlorinated organic compounds, which are of concern due to their persistence and potential bioaccumulative properties (Huntley et al., 1994). Research in this area contributes to the development of more sustainable chemical practices and environmental remediation techniques, underscoring the dual role of sulfonyl chlorides in both contributing to and solving environmental challenges.

Safety And Hazards

This compound is classified as hazardous, with risk statements indicating it can cause burns and eye damage (R34) and may cause sensitization by skin contact (R43) . Safety statements advise avoiding contact with skin and eyes and wearing suitable protective clothing, gloves, and eye/face protection . It is classified under RIDADR 3261 .

Eigenschaften

IUPAC Name |

4-(3-chloro-2-cyanophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO3S/c14-12-2-1-3-13(11(12)8-16)19-9-4-6-10(7-5-9)20(15,17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSJREMEEIARHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380293 | |

| Record name | 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |

CAS RN |

175136-72-8 | |

| Record name | 4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)